molecular formula C16H15ClF3NO2 B2470854 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol CAS No. 1232803-68-7

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol

Cat. No.: B2470854
CAS No.: 1232803-68-7
M. Wt: 345.75
InChI Key: FNUBFASTODOORD-UHFFFAOYSA-N
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Description

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol is a phenolic derivative with a substituted aminomethyl group and trifluoromethyl-chloro aromatic moiety. Its structure combines a 6-ethoxyphenol core linked via a methylene bridge to a 4-chloro-3-(trifluoromethyl)aniline group. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing trifluoromethyl and chloro substituents, which enhance stability and modulate bioactivity .

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)anilino]methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO2/c1-2-23-14-5-3-4-10(15(14)22)9-21-11-6-7-13(17)12(8-11)16(18,19)20/h3-8,21-22H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUBFASTODOORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The compound can react with a variety of reagents under different conditions. For example, electrophilic aromatic substitution reactions can occur in the presence of catalysts like aluminum chloride or iron(III) chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Organic Molecules

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol serves as a valuable building block in organic synthesis. It is utilized for creating more complex molecules through various chemical reactions such as:

  • Coupling reactions : Used to form carbon-carbon bonds.
  • Substitution reactions : Facilitates the introduction of functional groups into aromatic systems.

Biological Studies

The compound has been investigated for its potential biological activities, particularly in:

  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, making it a candidate for drug development targeting diseases where enzyme regulation is crucial.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Industrial Applications

In industry, 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol is used in the production of specialty chemicals. Its properties make it suitable for:

  • Manufacturing of agrochemicals : It may be involved in creating herbicides or pesticides due to its biological activity.
  • Development of advanced materials : Its unique chemical structure allows for the formulation of materials with specific thermal or electrical properties.

Case Study 1: Anticancer Research

A study conducted by the National Cancer Institute evaluated the compound's efficacy against various human tumor cell lines. The results indicated significant inhibition of cell growth, with mean GI50 values demonstrating its potential as an anticancer drug candidate .

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the compound's role as an enzyme inhibitor. It was shown to effectively inhibit specific pathways involved in disease progression, suggesting further investigation for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic pockets in proteins . This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related compounds have been synthesized and studied, differing in substituents on the aromatic rings or the aminomethyl bridge. Key examples include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Source/Reference
2-ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol R1=Cl, R2=CF₃, R3=ethoxy C₁₆H₁₅ClF₃NO₂ 361.75 Antimicrobial screening candidate Santa Cruze (sc-495292)
2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol R1=Cl, R2=F, R3=ethoxy C₁₅H₁₄ClFNO₂ 310.73 Potential kinase inhibitor Santa Cruze (sc-495293)
2-ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol R1=F, R2=CH₃, R3=ethoxy C₁₆H₁₈FNO₂ 275.32 Neuroprotective activity (in vitro) CAS 1021080-16-9
(E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol R1=Cl, R2=CH₃, R3=ethoxy (imino group) C₁₆H₁₅ClN₂O₂ 302.75 Anticancer (molecular docking) Demircioğlu et al.

Key Findings

Electron-Withdrawing Groups Enhance Bioactivity: The trifluoromethyl (CF₃) and chloro (Cl) groups in 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol increase electrophilicity, improving interactions with biological targets (e.g., enzymes or receptors) . In contrast, methyl (CH₃) or methoxy (OCH₃) substituents reduce potency, as seen in 2-ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol, which showed weaker enzyme inhibition .

Amino Linker Flexibility: Compounds with rigid imino bridges (e.g., (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol) exhibit higher conformational stability, enhancing binding affinity in molecular docking studies .

Pharmacokinetic Properties: The ethoxy group at the 6-position improves solubility compared to non-ethoxy analogues (e.g., 4-bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol), which have higher logP values .

Pharmacological and Industrial Relevance

  • Anticancer Potential: The trifluoromethyl-chloro motif is shared with Sorafenib Tosylate, a kinase inhibitor used in cancer therapy, suggesting analogous mechanisms (e.g., VEGFR/PDGFR inhibition) .

Biological Activity

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol is a compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol is C15H14ClF3N2O\text{C}_{15}\text{H}_{14}\text{ClF}_3\text{N}_2\text{O} with a molecular weight of 362.8 g/mol. The compound features a chloro and trifluoromethyl substitution, which may enhance its biological efficacy.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of anticancer properties and antimicrobial effects. Below is a summary of findings from various studies.

Anticancer Activity

  • Mechanism of Action : The compound exhibits antiproliferative activity against several cancer cell lines. It has been shown to inhibit tubulin polymerization, which is crucial for cell division, leading to apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that compounds similar to 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol displayed IC50 values as low as 0.56 µM against A549 lung cancer cells, indicating potent activity compared to established chemotherapeutics like CA-4 (IC50 = 1.0 µM) .
    • Another research highlighted that modifications in the phenolic structure significantly influenced the anticancer efficacy, with some derivatives showing up to 100 times greater potency than their amino counterparts .

Antimicrobial Activity

  • In Vitro Studies : The compound's antimicrobial properties have been evaluated against various pathogens. In vitro tests revealed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Research Findings :
    • A synthesis study reported antimicrobial screening of related compounds, noting that those with similar structural features exhibited notable activity against Staphylococcus aureus and Escherichia coli .
    • The presence of the trifluoromethyl group has been linked to enhanced antimicrobial action due to increased lipophilicity, allowing better membrane penetration .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/Minimum Inhibitory ConcentrationReference
AnticancerA549 (lung cancer)0.56 µM
AnticancerVarious cancer cell lines<0.01 µM (70% inhibition)
AntimicrobialStaphylococcus aureusMBC < 10 µg/mL
AntimicrobialEscherichia coliMBC < 20 µg/mL

Discussion

The compound's structural features, particularly the presence of halogen substituents and ethoxy groups, play a critical role in its biological activity. The chloro and trifluoromethyl groups are associated with increased reactivity and interaction with biological targets, enhancing both anticancer and antimicrobial properties.

Q & A

Basic Research Question

TechniquePurposeKey Signals
¹H/¹³C NMR Confirm amine, phenol, and trifluoromethyl groupsPhenolic -OH (~5.5 ppm), aromatic protons (6.5–8.5 ppm), CF₃ (quartet in ¹⁹F NMR)
FT-IR Identify functional groupsC=N (1620 cm⁻¹), O-H (3300 cm⁻¹), C-F (1100–1200 cm⁻¹)
HRMS Verify molecular formulaExact mass matching [M+H]⁺/M⁻ adducts within 3 ppm error

What computational methods are used to predict biological activity, and how can they be validated experimentally?

Advanced Research Question

  • In Silico Tools :
    • PASS Algorithm : Predicts pharmacological activity spectra (e.g., enzyme inhibition, receptor antagonism) based on structural motifs .
    • Molecular Docking (AutoDock Vina) : Models ligand-protein interactions (e.g., with kinases or cytochrome P450 enzymes) to identify binding affinities .
  • Validation :
    • In Vitro Assays : Compare docking scores with IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based kinetics).
    • SAR Studies : Modify substituents (e.g., replacing Cl with F) to test computational predictions .

What are the primary applications of this compound in coordination chemistry?

Basic Research Question
The compound acts as a polydentate ligand due to its phenolic -OH and imine nitrogen. Applications include:

  • Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic oxidation reactions .
  • Catalysis : Used in C-C coupling reactions (e.g., Suzuki-Miyaura) under mild conditions, with enhanced yields due to electron-withdrawing CF₃ groups .

How do steric and electronic effects of substituents impact the compound’s reactivity in catalytic applications?

Advanced Research Question

  • Electronic Effects : The trifluoromethyl group (-CF₃) withdraws electron density via induction, polarizing the imine bond (C=N) and enhancing electrophilicity for nucleophilic attacks .
  • Steric Effects : The 4-chloro substituent increases steric bulk, potentially hindering axial coordination in metal complexes.
  • Experimental Analysis : Compare catalytic turnover rates of derivatives (e.g., replacing Cl with H) using GC-MS to quantify reaction intermediates .

What strategies are employed to analyze byproducts in multi-step syntheses, and how can they be minimized?

Advanced Research Question

  • Byproduct Identification :
    • LC-MS/MS : Detects low-abundance impurities via fragmentation patterns.
    • TLC Monitoring : Tracks reaction progress to isolate undesired intermediates early .
  • Minimization Tactics :
    • Protecting Groups : Temporarily block reactive sites (e.g., phenolic -OH with tert-butyldimethylsilyl) during imine formation.
    • Microwave-Assisted Synthesis : Reduces side reactions by accelerating reaction kinetics .

How can researchers optimize reaction conditions to improve synthesis efficiency?

Basic Research Question

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Yield Tracking : Monitor via HPLC with UV detection at λ = 254 nm for aromatic systems .

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